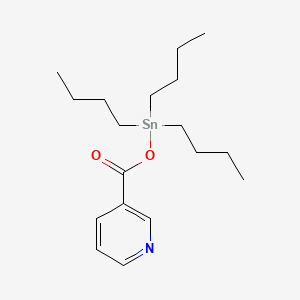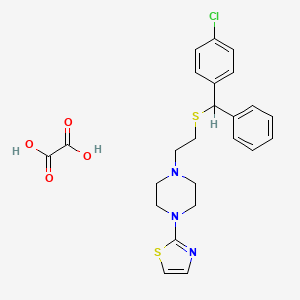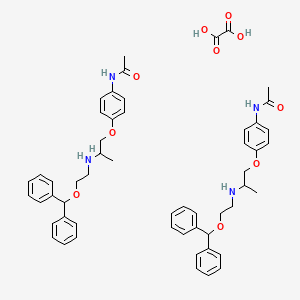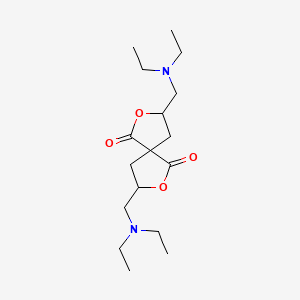
Tributyl(nicotinoyloxy)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(nicotinoyloxy)stannane is an organotin compound with the chemical formula C18H31NO2Sn It is a derivative of tributyltin, where the tin atom is bonded to three butyl groups and one nicotinoyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl(nicotinoyloxy)stannane can be synthesized through the reaction of tributyltin chloride with nicotinic acid in the presence of a base. The reaction typically involves the following steps:
- Dissolve tributyltin chloride in an organic solvent such as dichloromethane.
- Add nicotinic acid and a base, such as triethylamine, to the solution.
- Stir the mixture at room temperature for several hours.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(nicotinoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form tributyltin hydride.
Substitution: The nicotinoyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and nicotinic acid derivatives.
Reduction: Tributyltin hydride and nicotinic acid.
Substitution: Various organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
Tributyl(nicotinoyloxy)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of tributyl(nicotinoyloxy)stannane involves its interaction with molecular targets such as enzymes and receptors. The nicotinoyloxy group can interact with biological molecules, potentially inhibiting or activating specific pathways. The tin atom can also form coordination complexes with various ligands, affecting the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: A commonly used organotin compound in radical reactions.
Tributyltin chloride: Used as a precursor for various organotin compounds.
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Uniqueness
Tributyl(nicotinoyloxy)stannane is unique due to the presence of the nicotinoyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other organotin compounds may not be suitable.
Propiedades
Número CAS |
27189-59-9 |
|---|---|
Fórmula molecular |
C18H31NO2Sn |
Peso molecular |
412.2 g/mol |
Nombre IUPAC |
tributylstannyl pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO2.3C4H9.Sn/c8-6(9)5-2-1-3-7-4-5;3*1-3-4-2;/h1-4H,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
RXWDMDWQNOJWJY-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)






![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)

![methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate](/img/structure/B13751428.png)
![2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid](/img/structure/B13751431.png)


